4|A-Hydroxy Cholesterol

Vue d'ensemble

Description

4α-Hydroxy Cholesterol is not explicitly mentioned in the provided papers; however, the papers discuss various hydroxylated forms of cholesterol and their roles in biological systems. Hydroxylation is a common modification of cholesterol that can impact its function and metabolism. For instance, 25-hydroxycholesterol (25-HC) is a potent oxysterol regulator of lipid metabolism and has roles in antivirus processes, inflammatory responses, and cell survival . Similarly, 7α-hydroxy-3-oxo-4-cholestenoic acid is a mitochondrial metabolite of cholesterol and an important precursor of bile acids . These hydroxylated forms of cholesterol are synthesized through enzymatic reactions involving hydroxylases, which are often part of the cytochrome P450 family or related enzyme systems .

Synthesis Analysis

The synthesis of hydroxylated cholesterol derivatives involves various enzymatic steps. For example, the synthesis of 7α-hydroxy-3-oxo-4-cholestenoic acid in pig liver mitochondria follows a sequence of 26-hydroxylation, 7α-hydroxylation, and further oxidation . The enzyme cholesterol 25-hydroxylase, which synthesizes 25-HC, is a polytopic membrane protein that uses diiron cofactors for the hydroxylation of hydrophobic substrates . The synthesis of other hydroxylated sterols, such as 3β-hydroxy-5α-cholest-8(14)-en-15-one, has been achieved through chemical synthesis, demonstrating the potential for laboratory production of these compounds .

Molecular Structure Analysis

The molecular structure of hydroxylated cholesterol derivatives is characterized by the presence of a hydroxyl group at specific positions on the steroid nucleus. The crystal structure of anhydrous cholesterol provides insights into the molecular packing of cholesterol molecules, which is relevant for understanding the structure of its hydroxylated derivatives . The molecular structure of these compounds is crucial for their biological function, as it affects their interaction with enzymes, receptors, and other cellular components.

Chemical Reactions Analysis

Hydroxylated cholesterol derivatives undergo various chemical reactions as part of their metabolic pathways. For instance, 26-hydroxycholesterol is metabolized to bile acids in the liver . The metabolism of cholesterol to 7α-hydroxy-3-oxo-4-cholestenoic acid involves hydroxylation, oxidation, and isomerization reactions . These reactions are catalyzed by specific enzymes, which can be influenced by factors such as the presence of other sterols or inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylated cholesterol derivatives are influenced by the presence and position of the hydroxyl group. These properties include solubility, reactivity, and the ability to interact with lipid membranes and proteins. For example, 26-hydroxycholesterol can inhibit cholesterol synthesis and LDL receptor activity, indicating its role as a regulatory molecule with specific interactions in the cell . The hydroxyl group also affects the orientation of these molecules within lipoproteins and their transport across cellular membranes .

Applications De Recherche Scientifique

Bioanalytical Assay Development : 4β-HC, as a CYP3A metabolite of cholesterol, is vital in developing assays for measuring CYP3A activity. Liquid and gas chromatographic methods with mass spectrometric detection are used to measure its plasma concentrations, which are crucial for assessing CYP3A4 induction and potentially inhibition in clinical studies (Aubry et al., 2016).

Cholesterol Turnover Research : 4β-HC is involved in cholesterol turnover studies. For instance, research on cholesterol 24-hydroxylase, an enzyme crucial for cholesterol turnover in the brain, provides insights into how cholesterol metabolism is linked to higher-order brain function (Russell et al., 2009).

Oxysterols and Immune Function : Hydroxylated forms of cholesterol, like 25-hydroxycholesterol, are emerging as important regulators in immune function, influencing cholesterol biosynthetic pathway, membrane properties, antiviral activities, and adaptive immune responses (Cyster et al., 2014).

Clinical Evaluation of CYP3A4 Activity : 4β-HC is considered a potential biomarker for CYP3A4 activity, crucial in drug development. Accurate measurement of 4β-HC helps assess CYP3A4 induction, even for weak inducers, in clinical trials (Taya et al., 2023).

Pathogenic Role in Cancer : 25-hydroxycholesterol, a cholesterol derivative, has been found to play a critical role in the development and progression of various cancers, highlighting its significance in cancer research (Ejam et al., 2023).

Marker of CYP3A Activity : 4β-OHC is proposed as an endogenous marker of CYP3A activity, formed by CYP3A4/5. Its plasma concentrations vary with the use of CYP3A inducers and inhibitors, making it a sensitive marker for studying CYP3A activity in long-term studies (Diczfalusy et al., 2011).

Plasma Level Increase by Antiepileptic Drugs : Antiepileptic drugs are known to elevate plasma levels of 4β-hydroxycholesterol, suggesting its formation by cytochrome P450 3A4. This highlights its potential role in pharmacological studies (Bodin et al., 2001).

Mécanisme D'action

Target of Action

The primary target of 4|A-Hydroxy Cholesterol is the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in cholesterol biosynthesis, converting HMG-CoA to mevalonate, an early rate-limiting step in the process . The inhibition of HMG-CoA reductase decreases intracellular cholesterol biosynthesis, leading to upregulated production of microsomal HMG-CoA reductase and cell surface low-density lipoprotein (LDL) receptors .

Mode of Action

4|A-Hydroxy Cholesterol, like other statins, competitively inhibits HMG-CoA reductase . This inhibition disrupts the conversion of HMG-CoA to mevalonic acid, thereby reducing the endogenous production of cholesterol in the liver . As a result, there is an increase in the production of LDL receptors, which leads to enhanced uptake of LDL-cholesterol from the blood .

Biochemical Pathways

The action of 4|A-Hydroxy Cholesterol affects the cholesterol biosynthesis pathway . By inhibiting HMG-CoA reductase, it disrupts the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis . This leads to a decrease in intracellular cholesterol levels, triggering a compensatory increase in the production of LDL receptors . These receptors facilitate the uptake of LDL-cholesterol from the blood, thereby helping to maintain cholesterol homeostasis .

Pharmacokinetics

The pharmacokinetics of 4|A-Hydroxy Cholesterol, like other statins, involves extensive first-pass extraction in the liver, the primary site of action . This tissue selectivity results in low systemic exposure . The main clinical variable is plasma LDL-cholesterol, which takes 4 to 6 weeks to show a reduction after the start of treatment .

Result of Action

The action of 4|A-Hydroxy Cholesterol results in a decrease in intracellular cholesterol biosynthesis, leading to an increase in the production of LDL receptors . This enhances the uptake of LDL-cholesterol from the blood, helping to maintain cholesterol homeostasis . The reduction in LDL-cholesterol levels has been associated with a decreased risk of cardiovascular diseases .

Action Environment

The action of 4|A-Hydroxy Cholesterol can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes can affect its efficacy and stability . Furthermore, individual variations in enzyme activity, due to genetic or other factors, can also impact the drug’s action .

Orientations Futures

Propriétés

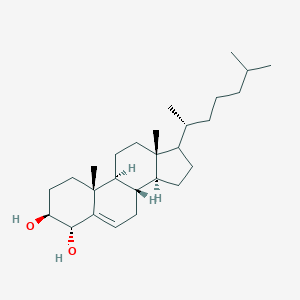

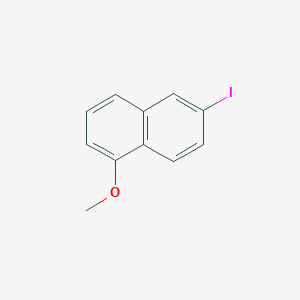

IUPAC Name |

(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDKQKOAHAICSF-GFYXKKFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4|A-Hydroxy Cholesterol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How can 4β-Hydroxycholesterol be used to assess drug metabolism?

A1: 4β-Hydroxycholesterol serves as an endogenous biomarker for the activity of CYP3A enzymes [, ]. These enzymes play a crucial role in the metabolism of many drugs. By measuring 4β-Hydroxycholesterol levels, researchers can indirectly assess CYP3A activity, which may offer insights into an individual's capacity to metabolize certain medications.

Q2: Did the study find a relationship between vitamin D levels and 4β-Hydroxycholesterol levels?

A2: Interestingly, the study on vitamin D supplementation found no significant correlation between individual serum levels of 25-hydroxyvitamin D and 4β-Hydroxycholesterol levels []. This suggests that vitamin D levels may not directly influence CYP3A activity, at least within the tested range.

Q3: What factors were found to potentially influence 4β-Hydroxycholesterol levels?

A3: While vitamin D levels showed no correlation, a moderate negative correlation was observed between C-reactive protein (CRP) levels, a marker of inflammation, and 4β-Hydroxycholesterol levels []. This finding supports previous research suggesting that inflammation might suppress the activity of hepatic CYP3A enzymes. This highlights the potential influence of inflammatory states on drug metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

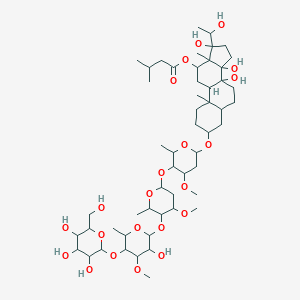

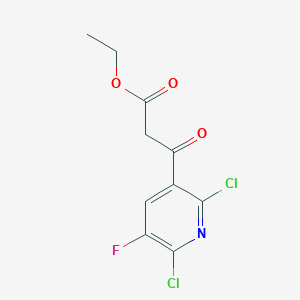

![7-[(3S)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B138043.png)